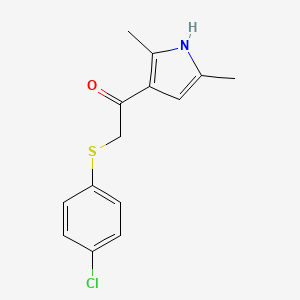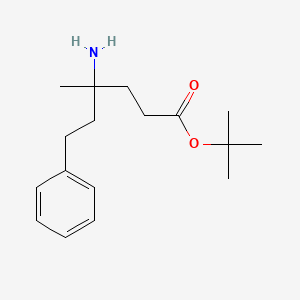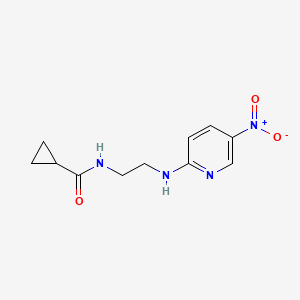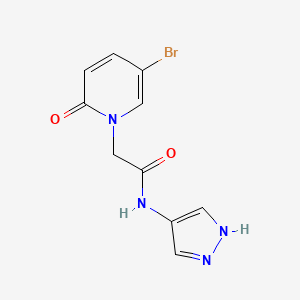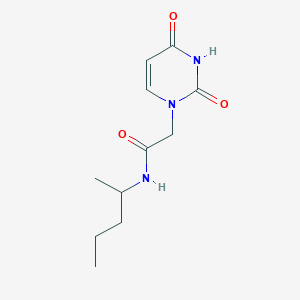
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-(pentan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-(pentan-2-yl)acetamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-(pentan-2-yl)acetamide typically involves the condensation of a pyrimidine derivative with an appropriate acylating agent. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce halogenated compounds.
Applications De Recherche Scientifique
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-(pentan-2-yl)acetamide may have various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-(pentan-2-yl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dioxo-3,4-dihydropyrimidine derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
N-Acylated pyrimidines: Compounds with acyl groups attached to the pyrimidine ring, which may have similar chemical properties.
Uniqueness
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-(pentan-2-yl)acetamide is unique due to its specific acylation pattern and the presence of the pentan-2-yl group. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.
Propriétés
Formule moléculaire |
C11H17N3O3 |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
2-(2,4-dioxopyrimidin-1-yl)-N-pentan-2-ylacetamide |
InChI |
InChI=1S/C11H17N3O3/c1-3-4-8(2)12-10(16)7-14-6-5-9(15)13-11(14)17/h5-6,8H,3-4,7H2,1-2H3,(H,12,16)(H,13,15,17) |
Clé InChI |
ZIUCZOSTCUWCPQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)NC(=O)CN1C=CC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


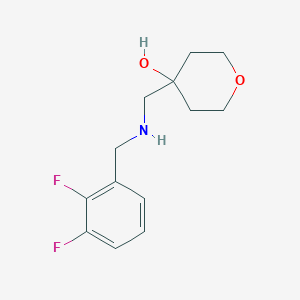
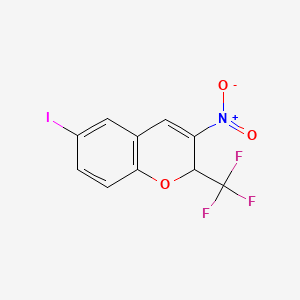

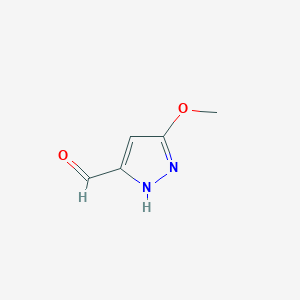
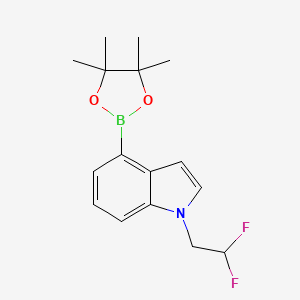
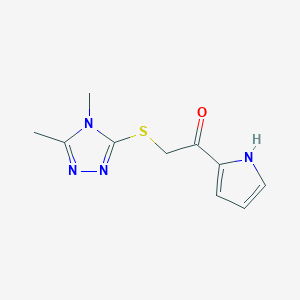
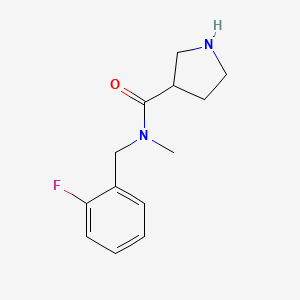

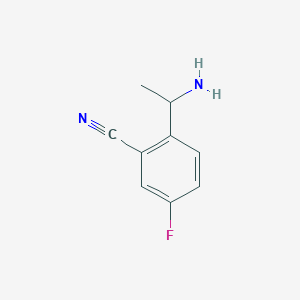
![n-(3-(1h-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide](/img/structure/B14907289.png)
